2-(2-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
2-(2-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex heterocyclic compound that belongs to the class of pyrimidoquinolinesThe presence of fluorine and other substituents in its structure contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves multicomponent reactions. One common method involves the cyclization of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is carried out under reflux conditions in chloroform .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally benign catalysts and solvents, are often applied to optimize the synthesis process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(2-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various cancers.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves the inhibition of carbonic anhydrase isozymes. This inhibition disrupts the pH balance within cancer cells, leading to cell cycle arrest and apoptosis. The compound’s fluorine substituent enhances its binding affinity to the enzyme’s active site, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Pyrimido[4,5-b]quinoline: Lacks the specific substituents found in 2-(2-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione.
Fluorine-containing quinolines: Share the fluorine substituent but differ in other structural aspects.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer enhanced biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C22H20FN3O2 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-10-methyl-3-(2-methylpropyl)pyrimido[4,5-b]quinoline-4,5-dione |
InChI |
InChI=1S/C22H20FN3O2/c1-13(2)12-26-20(14-8-4-6-10-16(14)23)24-21-18(22(26)28)19(27)15-9-5-7-11-17(15)25(21)3/h4-11,13H,12H2,1-3H3 |
InChI Key |
JZPOKXDXFHKASC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=CC=C4F |
Origin of Product |
United States |
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